molecular formula C6H6BF2NO3 B13458707 (4-(Difluoromethoxy)pyridin-3-yl)boronic acid

(4-(Difluoromethoxy)pyridin-3-yl)boronic acid

Cat. No.: B13458707
M. Wt: 188.93 g/mol
InChI Key: GIWJLNTUPDHXMD-UHFFFAOYSA-N
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Description

(4-(Difluoromethoxy)pyridin-3-yl)boronic acid is a pyridine-based boronic acid derivative with a difluoromethoxy (-OCF₂H) substituent at the 4-position of the pyridine ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, which are critical in medicinal chemistry and materials science . The difluoromethoxy group imparts electron-withdrawing effects and enhanced metabolic stability compared to non-fluorinated analogs, making it valuable in drug design .

Properties

Molecular Formula

C6H6BF2NO3

Molecular Weight

188.93 g/mol

IUPAC Name

[4-(difluoromethoxy)pyridin-3-yl]boronic acid

InChI

InChI=1S/C6H6BF2NO3/c8-6(9)13-5-1-2-10-3-4(5)7(11)12/h1-3,6,11-12H

InChI Key

GIWJLNTUPDHXMD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CN=C1)OC(F)F)(O)O

Origin of Product

United States

Preparation Methods

Iridium-Catalyzed C–H Borylation of Pyridines

Iridium-catalyzed C–H borylation has emerged as a powerful method for the regioselective installation of boronic ester groups on pyridines, which can be subsequently converted to boronic acids. This method uses iridium complexes with bipyridine or phenanthroline ligands and pinacolborane as the boron source.

General procedure highlights :

  • Catalyst: [Ir(OMe)(COD)]2 (1 mol%)
  • Ligand: 4,4-di-tert-butyl-2,2-bipyridine or 3,4,7,8-tetramethyl-1,10-phenanthroline (2 mol%)
  • Boron source: Pinacolborane (HBPin), typically 1.5 equivalents
  • Conditions: Heating at 80 °C under nitrogen atmosphere in a Schlenk flask
  • Purification: Column chromatography on silica gel

This approach has been successfully applied to trifluoromethyl-substituted pyridines and can be adapted for difluoromethoxy-substituted substrates by modifying the catalyst system and reaction conditions to accommodate the electronic effects of the difluoromethoxy group.

Mechanistic Insights

The iridium catalyst activates the C–H bond adjacent to the nitrogen in the pyridine ring, facilitating regioselective borylation. The presence of electron-withdrawing substituents like difluoromethoxy can influence regioselectivity and reactivity, often requiring optimization of ligand and temperature.

Halogen-Metal Exchange Followed by Borylation

An alternative classical approach involves:

  • Starting from a halogenated pyridine derivative (e.g., 3-bromopyridine with a 4-difluoromethoxy substituent).
  • Performing halogen-metal exchange using organolithium or organomagnesium reagents.
  • Quenching the resulting organometallic intermediate with a boron electrophile such as trialkyl borates or boron pinacol esters.

This route requires careful control of temperature and stoichiometry to avoid side reactions and decomposition, especially given the sensitivity of difluoromethoxy substituents to strong bases.

Palladium-Catalyzed Cross-Coupling Methods

Suzuki–Miyaura Coupling

The Suzuki–Miyaura cross-coupling reaction is widely used to construct arylboronic acids and esters from aryl halides and boron reagents. For (4-(Difluoromethoxy)pyridin-3-yl)boronic acid, the synthesis can proceed by:

  • Coupling a 3-halopyridine derivative bearing the 4-difluoromethoxy group with bis(pinacolato)diboron under palladium catalysis.
  • Typical catalysts include Pd(PPh3)4 or Pd(dppf)Cl2.
  • Bases such as potassium carbonate or sodium carbonate are used.
  • Solvents: mixtures of water with dioxane or toluene.
  • Reaction temperatures range from 80–110 °C.
  • Reaction times vary from 12 to 48 hours depending on substrate and catalyst system.

Optimization and Yields

The yields of such coupling reactions depend on:

  • Catalyst loading (often 1–5 mol%)
  • Base strength and solubility
  • Solvent polarity and mixture ratios
  • Reaction atmosphere (inert nitrogen or argon)
  • Purification methods (chromatography or crystallization)

Reported yields for similar pyridinylboronic acids range from moderate to high (26% to over 80%) depending on conditions and substrate purity.

Installation of the Difluoromethoxy Group

The difluoromethoxy substituent can be introduced either:

  • Before borylation, by starting with a 4-(difluoromethoxy)pyridine derivative.
  • Or after borylation, via late-stage difluoromethylation methods.

Late-Stage Difluoromethylation

Recent advances allow the introduction of difluoromethoxy groups via:

  • Difluoromethylation reagents reacting with hydroxy or halogenated pyridines.
  • Stepwise protocols involving coupling of aryl iodides with difluoromethylated precursors followed by hydrolysis and decarboxylation steps.

These methods provide flexibility for preparing difluoromethoxy-substituted pyridylboronic acids but require careful control of reaction parameters due to the sensitivity of difluoromethyl groups.

Summary Table of Preparation Methods

Methodology Key Reagents/Catalysts Conditions Advantages Limitations
Iridium-Catalyzed C–H Borylation [Ir(OMe)(COD)]2, bipyridine ligand, HBPin 80 °C, inert atmosphere, 12–24 h Regioselective, mild conditions Requires catalyst optimization for difluoromethoxy substrates
Halogen-Metal Exchange + Borylation Organolithium or Grignard reagents, trialkyl borates Low temperature, inert atmosphere Direct installation of boron group Sensitive to substituents, harsh reagents
Suzuki–Miyaura Coupling Pd catalysts (Pd(PPh3)4), bis(pinacolato)diboron, base 80–110 °C, aqueous-organic solvents High yields, scalable Long reaction times, catalyst cost
Late-Stage Difluoromethylation Difluoromethylation reagents Multi-step, heating, decarboxylation Enables late-stage functionalization Multi-step, substrate-specific

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures, critical for drug discovery. Key findings include:

Typical Reaction Conditions

ComponentDetailsSource
CatalystPdCl₂(dppf), Pd(OAc)₂, or Pd₂(dba)₃
BaseK₃PO₄, Et₃N, or KOAc
SolventCyclopentyl methyl ether (CPME), MeCN, or THF
Temperature25–70°C
Coupling PartnerAryl halides (e.g., [1,1'-biphenyl]-4-ylboronic acid pinacol ester)

In one protocol, coupling with [1,1'-biphenyl]-4-ylboronic acid pinacol ester under Pd catalysis yielded biaryl products at 70°C in CPME/H₂O, achieving >70% conversion after 1 hour . The difluoromethoxy group’s electron-withdrawing nature facilitates oxidative addition and transmetallation steps .

Catalytic Borylation and Functionalization

The compound serves as a synthetic intermediate in C–H borylation reactions. A Pd-catalyzed method using bis(pinacolato)diboron (B₂(pin)₂) demonstrated:

Optimized Borylation Protocol

ParameterValueSource
CatalystPd(OAc)₂ with XPhos ligand
AdditiveKOAc
SolventMeCN
Yield35–95% (depending on substrate)

This method enabled borylation at the C-4 position of chloroquinolines, producing boronic acid derivatives for kinase inhibitor development . The difluoromethoxy group improved regioselectivity by stabilizing transition states via inductive effects.

Mechanistic Insights and Kinetic Studies

The reaction mechanism involves three stages:

  • Oxidative Addition : Pd⁰ inserts into the C–X bond of aryl halides.

  • Transmetallation : Boronic acid transfers its aryl group to Pd.

  • Reductive Elimination : Biaryl product forms, regenerating Pd⁰ .

Kinetic studies on analogous systems revealed that electron-deficient aryl boronic acids (e.g., difluoromethoxy-substituted) exhibit faster transmetallation rates (2–3×) compared to electron-rich analogs .

Reaction Optimization and Parameter Sensitivity

Critical factors influencing yield and selectivity:

Impact of Catalyst and Base Combinations

EntryPd SourceLigandBaseYield (%)Source
1Pd₂(dba)₃XPhosKOAc<5
2Pd(OAc)₂NoneKOAc35
3PdCl₂(dppf)dppfK₃PO₄79

PdCl₂(dppf) with K₃PO₄ in CPME/H₂O emerged as optimal for scalability .

Scientific Research Applications

(4-(Difluoromethoxy)pyridin-3-yl)boronic acid is an organoboron compound with a boronic acid group attached to a pyridine ring substituted with a difluoromethoxy group. It is used as a reagent in chemical reactions, especially Suzuki-Miyaura cross-coupling.

Scientific Research Applications

This compound in Chemistry
In organic synthesis, this compound serves as a building block for constructing complex molecules. Its ability to create stable carbon-carbon bonds makes it useful in synthesizing various organic compounds.

This compound in Biology and Medicine
This compound is used to develop potential therapeutic agents and has been used to synthesize inhibitors for enzymes like HIV-1 protease and protein kinase CK2, which are targets for antiviral and anticancer therapies.

This compound in Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. It is a key reagent in material science due to its role in synthesizing functionalized aromatic compounds.

Anticancer Properties

This compound has demonstrated antiproliferative activity against various cancer cell lines. For example, it has been shown to inhibit cell growth in melanoma cells with a BRAFV600E mutation, suggesting its potential as an anticancer agent.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMelanoma BRAFV600E5.2
Control Compound AMelanoma BRAFV600E10.1
Control Compound BMelanoma BRAFV600E15.0

Study on SIK Inhibition

In a recent study focused on SIK inhibitors, this compound was evaluated for its selectivity and potency. The results indicated that this compound effectively inhibited SIK2 and SIK3 with IC50 values in the low micromolar range, highlighting its potential as a therapeutic agent for conditions associated with dysregulated kinase activity.

Chemical Reactions Analysis

This compound primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves forming a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions:

  • Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
  • Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon), and sometimes microwave irradiation to accelerate the reaction.
  • Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in synthesizing pharmaceuticals, agrochemicals, and organic materials.

Mechanism of Action

The mechanism of action of (4-(Difluoromethoxy)pyridin-3-yl)boronic acid in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physicochemical properties, and biological activity of (4-(Difluoromethoxy)pyridin-3-yl)boronic acid are influenced by substituent position and functional group variations . Below is a detailed comparison with structurally related boronic acids:

Positional Isomers

Compound Name Substituent Position Key Differences
(6-(Difluoromethoxy)pyridin-3-yl)boronic acid 6-position Higher steric hindrance at the 6-position reduces coupling efficiency in Suzuki reactions compared to the 4-substituted analog.
(2-(Difluoromethoxy)pyridin-3-yl)boronic acid 2-position Proximity to the boronic acid group may lead to intramolecular interactions , altering solubility and reaction kinetics.

Functional Group Variations

Compound Name Substituent Key Differences
(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid -OCF₃ The trifluoromethoxy group is more electron-withdrawing than -OCF₂H, potentially increasing reactivity in cross-coupling reactions.
(4-(Pyridin-3-yl)phenyl)boronic acid Phenyl group Bulkier aromatic substituent reduces solubility in polar solvents but enhances π-π stacking in biological targets.
(5-Phenylpyridin-3-yl)boronic acid Phenyl group Similar steric effects but lacks fluorine atoms, reducing metabolic stability.

Key Findings from Research

Electronic Effects : The difluoromethoxy group enhances electron-deficient character at the pyridine ring, improving reactivity in palladium-catalyzed couplings compared to methoxy (-OCH₃) analogs .

Biological Relevance : Fluorinated pyridinyl boronic acids exhibit improved blood-brain barrier penetration in neuroinflammation studies, though this compound’s specific data remain unpublished .

Comparative Stability: Difluoromethoxy-substituted boronic acids show longer half-lives in metabolic assays than non-fluorinated derivatives, attributed to reduced oxidative metabolism .

Biological Activity

(4-(Difluoromethoxy)pyridin-3-yl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential applications in cancer therapy and other therapeutic areas. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₆BF₂NO₃, with a molecular weight of 188.92 g/mol. The compound features a pyridine ring substituted with a difluoromethoxy group at the 4-position and a boronic acid moiety, which enhances its reactivity and potential biological applications.

Target Interactions : Boronic acids like this compound interact with various biological targets through reversible covalent bonds with hydroxyl groups. This property allows them to function as enzyme inhibitors or modulators in several biochemical pathways.

Biochemical Pathways : The compound has been implicated in the inhibition of specific kinases, such as salt-inducible kinases (SIK1, SIK2, and SIK3), which are part of the AMPK family. These kinases play crucial roles in cellular energy homeostasis and cancer cell proliferation .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit cell growth in melanoma cells with a BRAFV600E mutation, suggesting its potential as an anticancer agent .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMelanoma BRAFV600E5.2
Control Compound AMelanoma BRAFV600E10.1
Control Compound BMelanoma BRAFV600E15.0

Mechanistic Studies

Mechanistic studies indicate that the presence of the difluoromethoxy group enhances the compound's binding affinity to target proteins, thereby increasing its inhibitory potency against SIKs and potentially other kinases involved in tumor growth .

Study on SIK Inhibition

In a recent study focused on SIK inhibitors, this compound was evaluated for its selectivity and potency. The results indicated that this compound effectively inhibited SIK2 and SIK3 with IC50 values in the low micromolar range, highlighting its potential as a therapeutic agent for conditions associated with dysregulated kinase activity .

Boronated Enzyme Delivery Systems

Research has also explored the use of boronated compounds like this compound in enhancing the delivery of cytotoxic agents into cells. By modifying enzymes with boron-containing groups, researchers have observed increased cellular uptake and enhanced cytotoxicity against cancer cells .

Q & A

Q. What are the standard synthetic routes for (4-(Difluoromethoxy)pyridin-3-yl)boronic acid, and how can reaction yields be optimized?

The synthesis typically involves Suzuki-Miyaura coupling or direct boronation of a halogenated pyridine precursor. For halogenated intermediates (e.g., 3-bromo-4-difluoromethoxypyridine), a Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous DMF at 80–100°C is common . Yield optimization requires strict control of moisture, inert atmosphere, and catalyst loading (1–5 mol%). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>97% achievable) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic acids) and ¹⁹F NMR (to confirm difluoromethoxy group integrity) .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification .
  • X-ray Crystallography : Resolves stereoelectronic effects of the difluoromethoxy group on boronic acid geometry, though crystallization may require slow evaporation in DCM/hexane .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the protodeboronation kinetics of this boronic acid under acidic conditions?

The electron-withdrawing difluoromethoxy group increases boronic acid’s electrophilicity, accelerating protodeboronation. Kinetic studies (monitored via ¹H NMR in D₂O/CD₃CN) show a 2–3× faster rate compared to non-fluorinated analogs. Stabilization strategies include using buffered reaction media (pH 7–9) or coordinating solvents like THF to reduce boron-leaving group interactions .

Q. What strategies mitigate competing side reactions (e.g., homo-coupling) during cross-coupling applications?

  • Catalyst Tuning : Use PdCl₂(PPh₃)₂ instead of Pd(OAc)₂ to suppress β-hydride elimination.
  • Base Selection : Cs₂CO₃ over K₂CO₃ minimizes boronic acid oxidation.
  • Stoichiometry Control : Limit aryl halide partner to 1.1–1.3 equivalents to avoid excess boronic acid degradation .

Q. How can isotopic labeling (e.g., deuterium) be incorporated to study metabolic stability in biological systems?

Deuterated analogs (e.g., replacing pyridinium hydrogens with deuterium) are synthesized via H/D exchange using D₂O and Pd/C under high-pressure H₂/D₂. LC-MS/MS tracks isotopic incorporation, while in vitro assays (e.g., liver microsomes) quantify metabolic half-life improvements .

Data Contradiction and Stability Analysis

Q. Conflicting reports exist on this compound’s stability in aqueous media. How can researchers reconcile these discrepancies?

Stability varies with pH and solvent composition:

  • Acidic Conditions (pH < 5) : Rapid protodeboronation (t₁/₂ < 1 hr).
  • Neutral/Buffered Conditions (pH 7–9) : Stable for >24 hrs (HPLC monitoring).
  • Co-Solvents : Adding 10–20% THF or dioxane reduces hydrolysis by stabilizing the boronate ester intermediate .

Q. Why do crystallographic data for similar boronic acids show variability in B–O bond lengths?

Supramolecular interactions (e.g., hydrogen bonding with adjacent hydroxyl groups or solvent molecules) cause bond elongation. For example, in 4-methoxyphenylboronic acid, B–O lengths range from 1.35–1.42 Å depending on packing effects .

Methodological Recommendations

Q. What computational methods predict the reactivity of this boronic acid in Suzuki-Miyaura couplings?

DFT calculations (B3LYP/6-31G*) model transition states to evaluate steric/electronic effects. The difluoromethoxy group’s inductive effect lowers LUMO energy, enhancing electrophilicity at boron. Solvent parameters (e.g., dielectric constant) are incorporated via PCM models .

Q. How can researchers design analogs to improve binding affinity in carbohydrate-sensing applications?

Structure-activity relationship (SAR) studies should modify:

  • Boronic Acid Position : Moving from pyridin-3-yl to pyridin-4-yl alters dihedral angles, affecting binding pocket compatibility.
  • Substituent Electronics : Introducing electron-donating groups (e.g., -OCH₃) stabilizes boronate ester formation with diols .

Experimental Design for Mechanistic Studies

Q. How to differentiate between concerted vs. stepwise mechanisms in its reactions with diols?

  • Kinetic Isotope Effects (KIE) : Compare k_H/k_D for diol hydroxyl groups; a primary KIE supports proton transfer in the rate-determining step.
  • Variable-Temperature NMR : Monitor intermediate formation (e.g., boronate esters) at −40°C to −20°C .

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